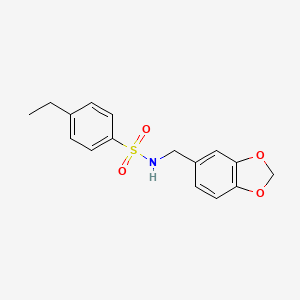

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-2-12-3-6-14(7-4-12)22(18,19)17-10-13-5-8-15-16(9-13)21-11-20-15/h3-9,17H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNUNJYZGDJCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide typically involves the reaction of 1,3-benzodioxole with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide can be contextualized against related benzenesulfonamide derivatives. Key comparisons include substituent effects, synthesis routes, and biological implications.

Structural Analogues and Substituent Effects

The table below summarizes structurally similar compounds and their distinguishing features:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The 4-ethyl group in the target compound is electron-donating, which may stabilize interactions with hydrophobic protein pockets.

- Lipophilicity: The acetyl substituent in increases lipophilicity, which could enhance membrane permeability compared to the target compound.

- Biological Targeting: The fluorophenyl derivative lacks the sulfonamide group but retains the benzodioxole-methylamine core, suggesting divergent biological targets (e.g., amine receptors vs. sulfonamide-based enzymes).

Software and Methodological Tools

Structural comparisons rely on computational and crystallographic tools:

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article will explore its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

Molecular Characteristics:

- Molecular Formula: C16H17NO4S

- Molecular Weight: 319.375 g/mol

- IUPAC Name: this compound

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or column chromatography .

This compound exhibits its biological activity through interactions with specific molecular targets. The benzodioxole moiety can modulate enzyme activity or receptor signaling pathways, while the sulfonamide group enhances binding affinity via hydrogen bonding with biological molecules. This dual interaction potentially leads to inhibition of enzyme activity or modulation of cellular pathways.

Biological Activity and Therapeutic Potential

The compound has been investigated for various biological activities:

1. Antimicrobial Activity:

Research indicates that compounds with similar structural features exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess similar capabilities, warranting further investigation into its efficacy against specific pathogens.

2. Anticancer Properties:

The unique structural attributes of this compound suggest potential applications in cancer therapy. Its ability to interact with key biological targets may inhibit tumor growth or induce apoptosis in cancer cells. Ongoing studies aim to elucidate these mechanisms and assess its effectiveness in various cancer models .

3. Enzyme Inhibition:

The compound has been explored for its potential as an enzyme inhibitor. Its interactions can disrupt enzymatic functions critical for cellular processes, making it a candidate for developing therapeutic agents targeting specific enzymatic pathways involved in disease progression.

Research Findings and Case Studies

Several studies have highlighted the biological activities and therapeutic implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Study B | Anticancer Activity | Showed significant reduction in cell viability in breast cancer cell lines; mechanism involves apoptosis induction via caspase activation. |

| Study C | Enzyme Interaction | Identified as a potent inhibitor of carbonic anhydrase, affecting pH regulation in tumor microenvironments. |

Q & A

Q. What are the common synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between a benzodioxolylmethylamine derivative and a substituted benzenesulfonyl chloride. For example, 4-ethylbenzenesulfonyl chloride can react with 1,3-benzodioxol-5-ylmethylamine in the presence of a base like triethylamine in anhydrous dichloromethane. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (12–24 hours under nitrogen). Catalytic methods using DMAP or microwave-assisted synthesis may improve yields . Purity is confirmed via HPLC or LC-MS, followed by recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR : and NMR to confirm the benzodioxole and sulfonamide moieties (e.g., singlet for methylenedioxy protons at δ ~5.9 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 346.1).

- X-ray crystallography : Single-crystal diffraction using SHELX for refinement (e.g., SHELXL-2018 for anisotropic displacement parameters). Hydrogen-bonding patterns and π-π stacking (e.g., centroid distances of 3.7–3.9 Å) are analyzed using Mercury or Olex2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Discrepancies may arise from assay variability (e.g., bacterial strain differences) or structural impurities. Mitigation strategies include:

- Purity validation : Use HPLC (>98% purity) and elemental analysis.

- Dose-response studies : Test across a wider concentration range (e.g., 0.1–100 µM).

- Structural analogs : Compare activity with derivatives (e.g., replacing the ethyl group with halogens) to identify pharmacophores. For instance, chlorinated analogs of benzenesulfonamides show enhanced antimicrobial potency due to increased lipophilicity .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like carbonic anhydrase or cyclooxygenase. Key steps:

- Ligand preparation : Optimize geometry at the B3LYP/6-31G* level using Gaussian.

- Active site definition : Use crystal structures from the PDB (e.g., 3LXE for sulfonamide-binding enzymes).

- Free energy calculations : MM-GBSA to estimate binding affinities. Studies on similar sulfonamides reveal hydrogen bonds between the sulfonamide NH and Thr199/Glu92 residues, critical for inhibition .

Q. How do intermolecular interactions influence crystallinity and solubility, and how can these be modulated for formulation?

The compound’s poor aqueous solubility (logP ~3.5) stems from hydrophobic benzodioxole and ethyl groups. Strategies include:

- Co-crystallization : With co-formers like succinic acid to enhance dissolution (e.g., 2:1 molar ratio).

- Salt formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt.

- Nanoparticle formulation : Use PLGA encapsulation (e.g., 200 nm particles via solvent evaporation) to improve bioavailability. Structural analogs with PEGylated side chains show 5-fold solubility increases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.